5-(2-fluorophenyl)-3-hydroxy-4-{[2-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- is a complex organic compound that belongs to the class of γ-lactams. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- can be achieved through several synthetic routes. One common method involves the use of N-heterocyclic carbene (NHC)-catalyzed [3+3] annulation of enals with pyrrol-4-ones. This method provides the dihydropyrano[3,2-b]pyrrol-5-one core structures with broad scope and good to excellent enantioselectivities . Industrial production methods often involve the use of transition metal catalysis and cascade cyclization reactions to construct the 2H-pyrrol-2-one skeleton .
Chemical Reactions Analysis
2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metals such as palladium, nickel, and rhodium. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents to form corresponding oxides. Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives. Substitution reactions often involve the use of halides or other nucleophiles to replace specific functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it has been studied for its potential antimicrobial, anti-inflammatory, and anticancer activities . In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar compounds to 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- include other γ-lactams such as pyrrolidinones and pyrrolones. These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of 2H-Pyrrol-2-one, 5-(2-fluorophenyl)-1,5-dihydro-3-hydroxy-4-[2-methyl-4-(2-methylpropoxy)benzoyl]-1-(3-pyridinylmethyl)- lies in its specific substituents, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C28H27FN2O4 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H27FN2O4/c1-17(2)16-35-20-10-11-21(18(3)13-20)26(32)24-25(22-8-4-5-9-23(22)29)31(28(34)27(24)33)15-19-7-6-12-30-14-19/h4-14,17,25,32H,15-16H2,1-3H3/b26-24+ |
InChI Key |
VJRDYISAARVPNH-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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